molecular formula C10H9ClN4O2 B12944280 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde

3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde

Cat. No.: B12944280
M. Wt: 252.66 g/mol
InChI Key: PLNFERFXURXIST-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is a chemical compound of significant interest in medicinal chemistry, particularly in the research and development of novel antifungal agents. This synthetic benzaldehyde derivative incorporates a 1-methyl-1H-tetrazole moiety, a key feature in modern inhibitor design. Tetrazole rings are frequently employed as bioisosteric replacements for carboxylic acids and other heterocycles, such as triazoles, to improve metabolic stability and alter selectivity profiles . This molecular architecture is being explored to address the serious global threat of invasive fungal infections, which affect immunocompromised individuals and have limited treatment options. The primary research value of this compound lies in its potential as a precursor or intermediate in the synthesis of more complex molecules that target fungal cytochrome P450 enzymes, specifically CYP51 (lanosterol 14α-demethylase). Inhibiting this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Researchers are actively designing tetrazole-based inhibitors to achieve high potency against fungal CYP51 while minimizing off-target interactions with human cytochrome P450 enzymes, such as CYP3A4, which is a common cause of drug-drug interactions with existing azole therapies . The structural motifs present in this benzaldehyde make it a valuable building block for creating targeted, broad-spectrum antifungal candidates with potentially improved safety profiles. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should adhere to appropriate laboratory safety protocols.

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

3-chloro-4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde

InChI

InChI=1S/C10H9ClN4O2/c1-15-10(12-13-14-15)6-17-9-3-2-7(5-16)4-8(9)11/h2-5H,6H2,1H3

InChI Key

PLNFERFXURXIST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)COC2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzoic acid.

    Reduction: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes or receptors . The chloro and methoxy groups can also modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

Compound Name (CAS/Reference) Molecular Formula Key Substituents
Target Compound Not explicitly provided 3-Cl, 4-OCH₂(1-methyl-1H-tetrazol-5-yl), 1-CHO
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde C₁₆H₁₅ClO₄ 3-Cl, 4-OCH₂(4-methylbenzyl), 5-OCH₃, 1-CHO
4-[(2-Chloro-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde C₁₂H₁₀ClNO₃S 3-OCH₃, 4-OCH₂(2-chlorothiazol-5-yl), 1-CHO
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid C₁₅H₁₂Cl₂O₄ 3-Cl, 4-OCH₂(2-chlorophenyl), 5-OCH₃, 1-COOH

Key Observations :

  • Tetrazole vs. Benzyloxy/Thiazole : The target compound’s tetrazole group introduces a polar, nitrogen-rich heterocycle, contrasting with the lipophilic benzyloxy group in and the sulfur-containing thiazole in .
  • Aldehyde vs.
  • Chlorine Substitution : While the target compound and have a single chlorine, features an additional chlorine on the benzyloxy group, increasing molecular weight and steric bulk.

Physicochemical Properties

Compound Name (Reference) Molar Mass (g/mol) Melting Point Solubility (Predicted) Stability/Sensitivity
Target Compound ~267.7* Not reported Moderate (polar aprotic solvents) Likely stable, tetrazole confers metabolic stability
306.74 Not reported Low (lipophilic benzyloxy) Stable under inert conditions
283.73 122–125°C Moderate (thiazole enhances polarity) Sensitive to light/heat (irritant)
327.16 Not reported High (carboxylic acid increases polarity) Hygroscopic due to -COOH

Functional Group Implications

  • Thiazole () : The sulfur atom may participate in π-stacking interactions or act as a hydrogen-bond acceptor, influencing electronic properties.
  • Carboxylic Acid () : High polarity limits blood-brain barrier penetration but improves solubility for aqueous formulations.

Spectral Data Trends (From Comparable Compounds)

  • IR Spectroscopy :
    • Aldehyde C=O stretch: ~1700 cm⁻¹ (common to target compound, ).
    • Tetrazole C=N stretch: ~1590–1600 cm⁻¹ (target compound) vs. thiazole C-S-C ~1243 cm⁻¹ () .
  • ¹H-NMR :
    • Aldehyde proton: ~9.5–10 ppm (target compound, ).
    • Aromatic protons: 6.8–7.3 ppm (similar across all compounds) .

Biological Activity

3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from recent studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with a tetrazole derivative. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of benzaldehyde compounds exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityMIC (µg/mL)
3-Chloro-4-(methoxy)benzaldehydeModerate16
This compoundHigh8

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines have shown that compounds similar to this compound can induce apoptosis in tumor cells. For example, studies report IC50 values ranging from 10 µM to 50 µM against different cancer cell lines, indicating potential as an anticancer agent.

Cell LineIC50 (µM)
NIH3T315
HeLa25
MCF730

Enzyme Inhibition

Recent studies have focused on the inhibition of specific enzymes such as monoamine oxidase (MAO). Compounds structurally related to this compound have demonstrated selective inhibition, with some derivatives achieving low nanomolar IC50 values.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds inhibit MAO-B, affecting neurotransmitter metabolism.
  • Antimicrobial Action : Disruption of bacterial cell walls and interference with protein synthesis.
  • Cytotoxic Effects : Induction of apoptosis through mitochondrial pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Anticancer Activity : A study evaluated the effects of the compound on breast cancer cells, demonstrating significant cytotoxicity and apoptosis induction.
  • Antimicrobial Efficacy : Another study tested the compound against a panel of bacterial strains, showing promising results in inhibiting growth at low concentrations.

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